![molecular formula C25H21ClN6O B2943779 N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-93-5](/img/structure/B2943779.png)
N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. They have a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused to a pyrazole ring, which is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with various substituents attached to it. These include a phenyl group, a 2-chlorobenzyl group, and a 3-methoxyphenyl group .Chemical Reactions Analysis
Pyrazolopyrimidines, like other heterocyclic compounds, can undergo a variety of chemical reactions, depending on the conditions and the specific substituents present. They might participate in reactions such as alkylation, acylation, nitration, halogenation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and others .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Polyimides and Aromatic Diamines
The synthesis of novel polyimides and aromatic diamines, including compounds similar in structure to N6-(2-chlorobenzyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has been a focus of research due to their exceptional thermal stability and potential applications in high-performance materials. These compounds exhibit no weight loss at temperatures up to 450°C and have glass-transition temperatures ranging from 208–324°C, making them suitable for advanced engineering applications (Zhang et al., 2005).
Antimicrobial and Antiviral Properties
Antimicrobial Additives
Research has been conducted on pyrimidine derivatives, structurally related to the specified compound, as antimicrobial additives in surface coatings and printing inks. These compounds have demonstrated significant antimicrobial effects against a variety of microbial strains, indicating their potential for enhancing the microbial resistance of coated surfaces and printed materials (El‐Wahab et al., 2015).
Antiviral Activity
Certain pyrimidine analogs have shown marked inhibition of retrovirus replication in cell culture, including effectiveness against human immunodeficiency virus (HIV), suggesting a potential role in the development of antiretroviral therapies (Hocková et al., 2003).
Chemical Synthesis and Reactivity
Synthetic Methods
The compound and its analogs serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. Research has focused on developing efficient synthetic routes for these compounds, which are of interest due to their diverse biological activities and potential applications in medicinal chemistry (Cobo et al., 2018).
Electromechanical and Optoelectronic Applications
Electrochromic Devices
Studies on polyimides and related compounds have explored their optoelectronic characteristics and electrochromic performances. Structural manipulations have been shown to significantly impact their physical properties, offering insights into the design of materials for advanced electrochromic devices (Constantin et al., 2019).
Wirkmechanismus
The mechanism of action of a compound depends on its biological target. Many pyrazolopyrimidines have been studied for their potential as kinase inhibitors, GPCR modulators, ion channel modulators, and others . Without specific information, it’s difficult to predict the mechanism of action of this compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O/c1-33-20-12-7-9-18(14-20)29-23-21-16-28-32(19-10-3-2-4-11-19)24(21)31-25(30-23)27-15-17-8-5-6-13-22(17)26/h2-14,16H,15H2,1H3,(H2,27,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKBJVKPSTYWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)
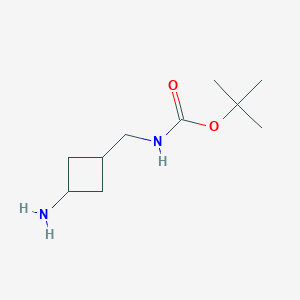
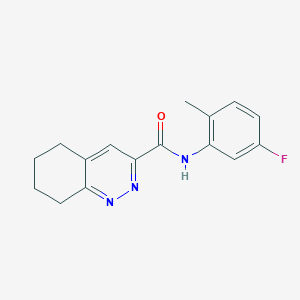
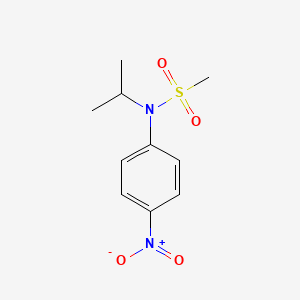
![5-[(2-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943702.png)
![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)

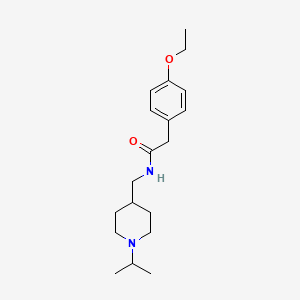

![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)
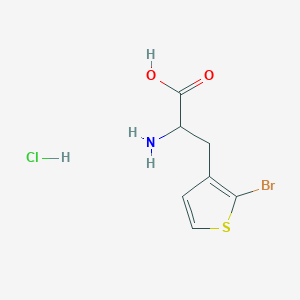
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)
